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Compound of Interest

Compound Name: Famotidine cyanoamidine

Cat. No.: B194837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating Ultra-

Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of

Famotidine. The following sections detail the experimental protocols, present comparative data

on method validation, and outline forced degradation studies to establish the stability-indicating

nature of the methods.

Introduction to Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately

and precisely measure the concentration of an active pharmaceutical ingredient (API) without

interference from its degradation products, impurities, or excipients. Such methods are crucial

in drug development and quality control to ensure the safety, efficacy, and shelf-life of

pharmaceutical products. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a

powerful technique for this purpose, offering significant advantages in terms of speed,

resolution, and solvent consumption compared to conventional High-Performance Liquid

Chromatography (HPLC).[1]
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Several UPLC methods have been developed and validated for the determination of

Famotidine. The key chromatographic parameters from various studies are summarized below

for comparison.

Method 1: UPLC for Famotidine and Ibuprofen[1][2]
Chromatographic System: Acquity UPLC with a PDA detector

Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1] or Acquity UPLC BEH Shield

C18 (100 mm x 2.1 mm, 1.7 µm)[2]

Mobile Phase:

Mobile Phase A: 50 mM Sodium Acetate Buffer (pH 5.5) : Methanol (85:15, v/v)[1] or pH

6.0 Sodium Acetate Buffer : Methanol (80:20, v/v)[2]

Mobile Phase B: 50 mM Sodium Acetate Buffer (pH 5.5) : Methanol (25:75, v/v)[1] or pH

6.0 Sodium Acetate Buffer : Methanol (30:70, v/v)[2]

Elution: Gradient[1][2]

Flow Rate: 0.3 mL/min[1] or 0.35 mL/min[2]

Detection Wavelength: 260 nm[1][2]

Column Temperature: 30°C[2]

Injection Volume: 1.0 µL[2]

Method 2: UPLC for Famotidine and its Organic
Impurities[3]

Chromatographic System: Acquity UPLC with a PDA detector

Column: Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm)

Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid in water, acetonitrile, and

methanol.
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Flow Rate: 0.3 mL/min

Detection Wavelength: 260 nm

Column Temperature: 45°C

Method 3: RP-UPLC for Famotidine in Pharmaceutical
Formulations[4]

Chromatographic System: Waters-Alliance Ultra Performance Liquid Chromatographic

system with a PDA detector

Column: Symmetry C18 (50 mm x 2.1 mm, 1.7 µm, BEH)

Mobile Phase: Potassium dihydrogen phosphate buffer (pH 7.0) and acetonitrile (40:60, v/v)

Flow Rate: 0.2 mL/min

Detection Wavelength: 297 nm

Comparative Validation Data
The following tables summarize the validation parameters for the different UPLC methods,

demonstrating their suitability for the analysis of Famotidine.

Table 1: Linearity and Range

Method Reference Analyte
Linearity Range
(µg/mL)

Correlation
Coefficient (r²)

Method 1[1] Famotidine 50 - 160 1.000

Method 3[3] Famotidine 5.0 - 20.0

Not explicitly stated,

but linearity was

established

Method for Famotidine

and Impurities[4]
Impurities A, B, C Not specified > 0.99
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Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

Method Reference Analyte LOD (µg/mL) LOQ (µg/mL)

Method 1[1] Famotidine 1.2 4.3

Method 3[3] Famotidine 0.006 0.02

Method for Famotidine

and Impurities[4]
Impurities A, B, C 0.12 0.4

Table 3: Accuracy (Recovery)

Method Reference Analyte
Concentration
Levels

Mean Recovery (%)

Method 3[3] Famotidine 3 different levels 99.8

HPLC Method[5] Famotidine Not specified > 98

Table 4: Precision (%RSD)

Method Reference Analyte Precision Type % RSD

Method 3[3] Famotidine Intraday & Interday 0.900

HPLC Method[5] Famotidine Intraday & Interday < 2

Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the

analytical method. In these studies, the drug substance is subjected to stress conditions such

as acid and base hydrolysis, oxidation, heat, and light. The method must be able to separate

the intact drug from any degradation products formed.

Summary of Forced Degradation Conditions and Famotidine Stability:
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Acid Hydrolysis (e.g., 0.1 N HCl): Famotidine is susceptible to degradation under acidic

conditions.[2][3]

Base Hydrolysis (e.g., 0.1 N NaOH): Significant degradation of Famotidine is observed under

alkaline conditions.[2][3]

Oxidative Degradation (e.g., 3-10% H₂O₂): Famotidine shows significant degradation in the

presence of an oxidizing agent.[2][3]

Thermal Degradation: Famotidine has shown good stability under thermal stress.[6]

Photolytic Degradation: Famotidine is generally stable under photolytic conditions.[6]

In all cited studies, the developed UPLC methods were capable of resolving the Famotidine

peak from the peaks of the degradation products, thus confirming their stability-indicating

power.

Workflow for UPLC Method Validation
The following diagram illustrates a typical workflow for the validation of a stability-indicating

UPLC method for Famotidine.
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Caption: Workflow for the validation of a stability-indicating UPLC method.
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Conclusion
The presented UPLC methods offer rapid, precise, and accurate alternatives for the stability-

indicating analysis of Famotidine. The choice of a specific method will depend on the sample

matrix (e.g., presence of other APIs like Ibuprofen) and the specific impurities that need to be

monitored. The validation data confirms that these methods are suitable for routine quality

control and stability studies of Famotidine in pharmaceutical dosage forms. The significant

advantages of UPLC in terms of reduced analysis time and solvent consumption make it a

superior choice over traditional HPLC for high-throughput environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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